molecular formula C26H34F3O3P B12904367 (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-(trifluoromethyl)phenyl)(mesityl)phosphinate

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-(trifluoromethyl)phenyl)(mesityl)phosphinate

Cat. No.: B12904367
M. Wt: 482.5 g/mol
InChI Key: FDWKHAUOWDQTPL-WDAJFBEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-(trifluoromethyl)phenyl)(mesityl)phosphinate is a complex organophosphorus compound It is characterized by its unique structural features, including a cyclohexyl ring substituted with isopropyl and methyl groups, a phenyl ring with hydroxy and trifluoromethyl groups, and a mesityl group attached to a phosphinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-(trifluoromethyl)phenyl)(mesityl)phosphinate typically involves multiple steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of reactions, starting with the appropriate cyclohexane derivative. The isopropyl and methyl groups are introduced via alkylation reactions.

    Introduction of the Phenyl Ring: The phenyl ring with hydroxy and trifluoromethyl groups is synthesized separately, often starting from a substituted benzene derivative. The hydroxy group is introduced via hydroxylation, while the trifluoromethyl group is added through a trifluoromethylation reaction.

    Attachment of the Mesityl Group: The mesityl group is introduced through a Friedel-Crafts alkylation reaction, using mesitylene as the starting material.

    Formation of the Phosphinate Moiety: The phosphinate moiety is synthesized by reacting a suitable phosphorus compound with the previously synthesized intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-(trifluoromethyl)phenyl)(mesityl)phosphinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate moiety to phosphine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted derivatives with new functional groups replacing the hydroxy or trifluoromethyl groups.

Scientific Research Applications

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-(trifluoromethyl)phenyl)(mesityl)phosphinate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-(trifluoromethyl)phenyl)(mesityl)phosphinate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-(trifluoromethyl)phenyl)(phenyl)phosphinate: Similar structure but with a phenyl group instead of a mesityl group.

    (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-(trifluoromethyl)phenyl)(tert-butyl)phosphinate: Similar structure but with a tert-butyl group instead of a mesityl group.

Uniqueness

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-(trifluoromethyl)phenyl)(mesityl)phosphinate is unique due to the presence of the mesityl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H34F3O3P

Molecular Weight

482.5 g/mol

IUPAC Name

2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-(2,4,6-trimethylphenyl)phosphoryl]-4-(trifluoromethyl)phenol

InChI

InChI=1S/C26H34F3O3P/c1-15(2)21-9-7-16(3)13-23(21)32-33(31,25-18(5)11-17(4)12-19(25)6)24-14-20(26(27,28)29)8-10-22(24)30/h8,10-12,14-16,21,23,30H,7,9,13H2,1-6H3/t16-,21+,23-,33?/m1/s1

InChI Key

FDWKHAUOWDQTPL-WDAJFBEBSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=C(C=CC(=C2)C(F)(F)F)O)C3=C(C=C(C=C3C)C)C)C(C)C

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C2=C(C=CC(=C2)C(F)(F)F)O)C3=C(C=C(C=C3C)C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.